molecular formula C19H26FN3O2 B2872348 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946300-16-9

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2872348
CAS No.: 946300-16-9
M. Wt: 347.434
InChI Key: URYJAUDAFLMABJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the pyrrolidinone ring through a cyclization reaction.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through a coupling reaction, often using a palladium catalyst.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure but lacks the fluorine atom.

    1-Cyclohexyl-3-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Contains a chlorine atom instead of a fluorine atom.

    1-Cyclohexyl-3-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Contains a methyl group instead of a fluorine atom.

Uniqueness

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c20-16-8-6-14(7-9-16)12-23-13-15(10-18(23)24)11-21-19(25)22-17-4-2-1-3-5-17/h6-9,15,17H,1-5,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYJAUDAFLMABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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